Home > Products > Screening Compounds P69598 > 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide
2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide - 2034549-68-1

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

Catalog Number: EVT-2973085
CAS Number: 2034549-68-1
Molecular Formula: C14H18N8O2
Molecular Weight: 330.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. It was under clinical development as a treatment for solid tumors, but patients experienced compromised renal function, likely due to crystal deposits in renal tubules. Subsequent research showed that SGX523 is metabolized in a species-specific manner by aldehyde oxidase (AO) into a significantly less soluble metabolite, 2-quinolinone-SGX523 (M11), which is thought to be responsible for the observed renal toxicity.

Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core structure with 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of SGX523, generated by aldehyde oxidase (AO) in monkey and human liver cells. It exhibits significantly lower solubility compared to SGX523 and is implicated in the obstructive nephropathy observed in clinical trials of SGX523.

Relevance: Similar to SGX523, M11 also shares the [, , ]triazolo[4,3-b]pyridazine core with 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives

Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity. They exhibited good to moderate activity against various microorganisms.

Relevance: These compounds are structurally related to 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide as they both contain the [, , ]triazolo[4,3-b]pyridazine moiety.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a compound with functional selectivity for certain non-α1 GABAA receptors. In a study investigating physical dependence liability, L-838,417 did not induce seizures in mice in a precipitated withdrawal assay using the inverse agonist FG-7142.

Relevance: Compound 1 possesses a [, , ]triazolo[4,3-b]pyridazine core, directly linking it structurally to 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. This shared core often indicates similarities in binding properties and potential for interacting with similar biological targets.

Relevance: Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. The modification in Compound 2, replacing the methoxy group with a 2-methoxyethoxy group, highlights the exploration of structural variations within this class of compounds to optimize their pharmacological properties.

Isoxazole and Pyrazole Analogs

Compound Description: These compounds were synthesized as part of an effort to mitigate the bioactivation observed with Compound 1 and Compound 2 by replacing the isothiazole ring with bioisosteric heterocycles. The replacements successfully reduced bioactivation while maintaining the desired pharmacokinetic and pharmacodynamic characteristics.

Relevance: Although not explicitly detailed, these analogs likely retain the core [, , ]triazolo[4,3-b]pyridazine structure of Compounds 1 and 2, making them structurally relevant to 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. The successful substitution of the isothiazole ring with isoxazole and pyrazole highlights the importance of specific structural motifs for bioactivation and offers insights into designing safer and more effective analogs within this class of compounds.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

Compound Description: This compound is known to interact with the first domain of the human bromodomain BRD4. BRD4 is a protein involved in transcriptional regulation and is a target for developing anticancer and anti-inflammatory drugs.

Relevance: This compound features the [, , ]triazolo[4,3-b]pyridazine scaffold, directly connecting it structurally to 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. The presence of this shared structure suggests potential similarities in their binding properties and potential for interacting with related biological targets.

Properties

CAS Number

2034549-68-1

Product Name

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide

Molecular Formula

C14H18N8O2

Molecular Weight

330.352

InChI

InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24)

InChI Key

KAIYYFCJTUHYIC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.